3-Methylbutyl 2-methylheptanoate

Regulatory Science Flavor Compliance Food Additive Safety

3-Methylbutyl 2-methylheptanoate (also known as isoamyl 2-methylheptanoate) is a C13 branched-chain ester (molecular weight 214.34 g/mol) belonging to the class of 2-methylheptanoic acid esters. This synthetic compound is characterized by a combination of a branched C5 alcohol (isoamyl alcohol) and a branched C8 acid (2-methylheptanoic acid), resulting in a calculated logP of 5.06 and a boiling point of approximately 239.5°C at 760 mmHg.

Molecular Formula C13H26O2
Molecular Weight 214.34 g/mol
CAS No. 94133-55-8
Cat. No. B12645070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbutyl 2-methylheptanoate
CAS94133-55-8
Molecular FormulaC13H26O2
Molecular Weight214.34 g/mol
Structural Identifiers
SMILESCCCCCC(C)C(=O)OCCC(C)C
InChIInChI=1S/C13H26O2/c1-5-6-7-8-12(4)13(14)15-10-9-11(2)3/h11-12H,5-10H2,1-4H3
InChIKeyLRFCJZFOGFVMEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylbutyl 2-methylheptanoate (CAS 94133-55-8): A Branched-Chain Ester for Controlled Volatility in Specialty Formulations


3-Methylbutyl 2-methylheptanoate (also known as isoamyl 2-methylheptanoate) is a C13 branched-chain ester (molecular weight 214.34 g/mol) belonging to the class of 2-methylheptanoic acid esters . This synthetic compound is characterized by a combination of a branched C5 alcohol (isoamyl alcohol) and a branched C8 acid (2-methylheptanoic acid), resulting in a calculated logP of 5.06 and a boiling point of approximately 239.5°C at 760 mmHg . While its structure suggests a fruity aroma profile, its primary distinction lies in its regulatory status and physical properties that position it as a research chemical rather than a commercial flavor or fragrance ingredient [1].

Why Generic Isoamyl or 2-Methylheptanoate Ester Substitution Cannot Replace 3-Methylbutyl 2-methylheptanoate


3-Methylbutyl 2-methylheptanoate occupies a unique position among branched-chain esters due to its combination of a C5 isoamyl alcohol and a C8 2-methylheptanoic acid. Direct substitution with smaller 2-methylheptanoate esters (e.g., ethyl or methyl) results in significantly lower boiling points and logP values, altering volatility and partition behavior in formulations . Conversely, substituting with common isoamyl esters (e.g., isoamyl acetate) drastically reduces molecular weight and hydrophobicity, leading to different sensory release profiles . Critically, this compound lacks GRAS, FEMA, or JECFA flavoring approvals—unlike many commercially used esters—meaning it cannot be legally substituted in food or flavor applications without regulatory review [1]. The absence of natural occurrence further distinguishes it from naturally derived isoamyl esters [2].

Quantitative Differentiation Evidence: 3-Methylbutyl 2-methylheptanoate vs. Closest Analogs


Regulatory Status: No Flavor Use Approval vs. Commercially Permitted Isoamyl Esters

3-Methylbutyl 2-methylheptanoate is explicitly categorized as 'information only not used for fragrances or flavors' with a usage recommendation of 'not for flavor use' [1]. In contrast, isoamyl acetate (CAS 123-92-2) is approved for flavor use and is widely employed in fruit flavor formulations . This regulatory divergence means that 3-methylbutyl 2-methylheptanoate cannot be directly substituted in food or beverage applications where the analog is legally permitted.

Regulatory Science Flavor Compliance Food Additive Safety

Hydrophobicity (logP): 5.06 vs. 2.26 for Isoamyl Acetate

The estimated octanol-water partition coefficient (logP) for 3-methylbutyl 2-methylheptanoate is 5.06 [1]. This is approximately 2.8 log units higher than that of isoamyl acetate (logP 2.26) . A higher logP indicates substantially greater lipophilicity, which directly impacts partitioning in multi-phase systems (e.g., emulsions, lipid-based matrices) and can alter the release rate of volatile compounds.

Partition Coefficient Hydrophobicity Formulation Science

Volatility (Boiling Point): 239.5°C vs. 195.7°C for Ethyl 2-methylheptanoate

The boiling point of 3-methylbutyl 2-methylheptanoate at 760 mmHg is approximately 239.5°C . In comparison, the ethyl ester analog (ethyl 2-methylheptanoate) exhibits a boiling point of 195.7°C . The ~44°C higher boiling point for the target compound reflects its larger molecular size and reduced volatility, which can influence headspace concentration and sensory perception in both analytical and applied contexts.

Volatility Thermal Stability Headspace Analysis

Molecular Weight and Diffusion: 214.3 g/mol vs. 158.2 g/mol for Methyl 2-methylheptanoate

The molecular weight of 3-methylbutyl 2-methylheptanoate is 214.34 g/mol , whereas methyl 2-methylheptanoate (the smallest 2-methylheptanoate ester) has a molecular weight of 158.24 g/mol [1]. This 35% increase in molecular weight directly affects gas-phase diffusion rates and retention times in chromatographic separations, as well as the rate of volatilization from liquid surfaces.

Molecular Weight Diffusion Coefficient GC-MS Analysis

Water Solubility: 1.512 mg/L vs. 2,000 mg/L for Isoamyl Acetate

Estimated water solubility for 3-methylbutyl 2-methylheptanoate is 1.512 mg/L at 25°C [1]. In contrast, isoamyl acetate has a reported water solubility of approximately 0.20 g/100 mL (2,000 mg/L) [2]. The target compound is roughly three orders of magnitude less soluble in water, which has implications for aqueous extraction, environmental partitioning, and formulation into water-based systems.

Water Solubility Aqueous Formulation Environmental Fate

Natural Occurrence: Synthetic Only vs. Naturally Occurring Isoamyl Esters

3-Methylbutyl 2-methylheptanoate is not known to occur in nature [1]. This contrasts with isoamyl acetate and isoamyl butyrate, which are naturally present in fruits such as bananas and apples [2]. For applications requiring a synthetic marker or a compound with no natural background interference, this absence of natural occurrence can be a critical selection criterion.

Natural Occurrence Authenticity Isotopic Analysis

Where 3-Methylbutyl 2-methylheptanoate Creates Unique Value: Research and Industrial Scenarios


Analytical Chemistry: Synthetic Internal Standard for GC-MS Method Development

The high molecular weight (214.3 g/mol), low volatility (bp 239.5°C), and extremely low water solubility (1.512 mg/L) of 3-methylbutyl 2-methylheptanoate make it an excellent candidate for use as a synthetic internal standard in gas chromatography-mass spectrometry (GC-MS) methods targeting natural isoamyl esters [1]. Because it does not occur in nature, it will not interfere with quantification of naturally present esters [2].

Material Science: Hydrophobic Phase Marker in Emulsion Studies

With a logP of 5.06—approximately 2.8 log units higher than isoamyl acetate—this compound partitions almost exclusively into the oil phase of emulsions [1]. This property can be leveraged to track oil-phase behavior or to calibrate partitioning models in complex formulations without the confounding effects of significant aqueous solubility.

Forensic Chemistry: Synthetic-Origin Tracer

Because 3-methylbutyl 2-methylheptanoate is not found in nature [1], its presence in a sample can serve as a definitive indicator of synthetic origin or intentional adulteration. This contrasts with isoamyl acetate, which cannot reliably differentiate between natural and synthetic sources without isotopic analysis .

Regulatory-Compliant Research: Non-Food Fragrance or Flavor R&D

This compound is explicitly categorized as 'information only not used for fragrances or flavors' and is recommended 'not for flavor use' [1]. As such, it is suitable for fundamental research on ester structure-activity relationships (SAR) without the regulatory burden associated with FEMA GRAS or JECFA-approved flavoring substances. It enables studies on sensory perception or volatility in model systems where food-grade approval is not required.

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